molecular formula C19H33N3 B11450926 N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine

N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine

Cat. No.: B11450926
M. Wt: 303.5 g/mol
InChI Key: CPSHDGSGNMQQSO-UHFFFAOYSA-N
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Description

N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine is an organic compound that belongs to the class of amines. This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a propyl chain and a piperazine moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butylphenylpropyl intermediate: This step involves the alkylation of 4-tert-butylphenyl with a suitable propylating agent under basic conditions.

    Introduction of the piperazine moiety: The intermediate is then reacted with 2-chloroethylpiperazine in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine
  • N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-morpholinoethyl)amine
  • N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-pyrrolidinoethyl)amine

Uniqueness

This compound is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.

Properties

Molecular Formula

C19H33N3

Molecular Weight

303.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-N-(2-piperazin-1-ylethyl)propan-1-amine

InChI

InChI=1S/C19H33N3/c1-19(2,3)18-8-6-17(7-9-18)5-4-10-20-11-14-22-15-12-21-13-16-22/h6-9,20-21H,4-5,10-16H2,1-3H3

InChI Key

CPSHDGSGNMQQSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCCNCCN2CCNCC2

Origin of Product

United States

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